molecular formula C24H36Cl3P3Re+3 B083860 Dimethyl(phenyl)phosphanium;trichlororhenium CAS No. 14710-16-8

Dimethyl(phenyl)phosphanium;trichlororhenium

Cat. No. B083860
CAS RN: 14710-16-8
M. Wt: 710 g/mol
InChI Key: OHJDEAZOHPPHHA-UHFFFAOYSA-N
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Description

Dimethyl(phenyl)phosphanium;trichlororhenium, also known as [PPhMe2]+[ReCl3Cl-], is a coordination complex. It is generally immediately available in most volumes .


Synthesis Analysis

The synthesis of tertiary phosphines, such as Dimethyl(phenyl)phosphanium;trichlororhenium, often involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is considered to be the most widely-used and universal .


Molecular Structure Analysis

The molecular formula of Dimethyl(phenyl)phosphanium;trichlororhenium is C24H36Cl3P3Re+3. The exact mass is 709.065297 .


Chemical Reactions Analysis

The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines . This inspires the design of new phosphines of various structures and the tuning of their properties .

Safety And Hazards

Specific safety and hazard information for Dimethyl(phenyl)phosphanium;trichlororhenium is not available . It’s always recommended to handle chemical substances with appropriate safety measures.

Future Directions

While specific future directions for Dimethyl(phenyl)phosphanium;trichlororhenium were not found, phosphinic and phosphonic acids, which can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation, are of great importance due to their biological activity . This suggests potential future directions in exploring the biological activity of similar compounds.

properties

IUPAC Name

dimethyl(phenyl)phosphanium;trichlororhenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H11P.3ClH.Re/c3*1-9(2)8-6-4-3-5-7-8;;;;/h3*3-7H,1-2H3;3*1H;/q;;;;;;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJDEAZOHPPHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[PH+](C)C1=CC=CC=C1.C[PH+](C)C1=CC=CC=C1.C[PH+](C)C1=CC=CC=C1.Cl[Re](Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36Cl3P3Re+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

710.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mer-Trichlorotris(dimethylphenylphosphine)rhenium(III)

CAS RN

14710-16-8
Record name NSC168790
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168790
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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